molecular formula C11H13N3OS B5395072 1-ETHYL-N-[(THIOPHEN-2-YL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE

1-ETHYL-N-[(THIOPHEN-2-YL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE

Cat. No.: B5395072
M. Wt: 235.31 g/mol
InChI Key: NXUXCNFTJCWXSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-ETHYL-N-[(THIOPHEN-2-YL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE is a heterocyclic compound that contains a thiophene ring and a pyrazole ring Thiophene is a five-membered ring containing sulfur, while pyrazole is a five-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ETHYL-N-[(THIOPHEN-2-YL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE typically involves the condensation of thiophene derivatives with pyrazole derivatives. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives . The Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide, can also be used to synthesize thiophene derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using the aforementioned methods. The reaction conditions, such as temperature, pressure, and solvent, are optimized to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-ETHYL-N-[(THIOPHEN-2-YL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like bromine or chlorine can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of a nitro group can yield an amine derivative.

Scientific Research Applications

Comparison with Similar Compounds

1-ETHYL-N-[(THIOPHEN-2-YL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE can be compared with other similar compounds, such as:

    Thiophene derivatives: These compounds also contain a thiophene ring and exhibit similar chemical reactivity and biological activity.

    Pyrazole derivatives: These compounds contain a pyrazole ring and are used in various applications, including medicinal chemistry and material science.

    Heterocyclic compounds: These compounds contain multiple heteroatoms in their ring structure and exhibit diverse chemical and biological properties.

The uniqueness of this compound lies in its specific combination of thiophene and pyrazole rings, which imparts unique chemical reactivity and biological activity.

Properties

IUPAC Name

1-ethyl-N-(thiophen-2-ylmethyl)pyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3OS/c1-2-14-6-5-10(13-14)11(15)12-8-9-4-3-7-16-9/h3-7H,2,8H2,1H3,(H,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXUXCNFTJCWXSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=N1)C(=O)NCC2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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